PTD10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

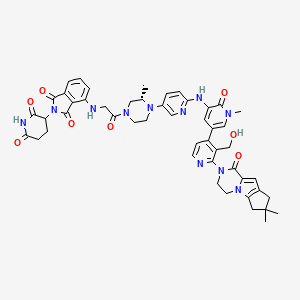

C49H51N11O8 |

|---|---|

分子量 |

922.0 g/mol |

IUPAC名 |

4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)-4-pyridinyl]-1-methyl-2-oxo-3-pyridinyl]amino]-3-pyridinyl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C49H51N11O8/c1-27-24-56(41(63)23-51-34-7-5-6-32-42(34)48(68)60(45(32)65)36-9-11-40(62)54-44(36)64)14-15-57(27)30-8-10-39(52-22-30)53-35-18-29(25-55(4)46(35)66)31-12-13-50-43(33(31)26-61)59-17-16-58-37(47(59)67)19-28-20-49(2,3)21-38(28)58/h5-8,10,12-13,18-19,22,25,27,36,51,61H,9,11,14-17,20-21,23-24,26H2,1-4H3,(H,52,53)(H,54,62,64)/t27-,36?/m0/s1 |

InChIキー |

DGDYTCIJBXSVPQ-XLYAUNJQSA-N |

異性体SMILES |

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C(=O)CNC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |

正規SMILES |

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C(=O)CNC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O |

製品の起源 |

United States |

Foundational & Exploratory

The PROTAC PTD10: A Deep Dive into its Mechanism of Action for Targeted Bruton's Tyrosine Kinase Degradation

Abstract

PTD10 is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in various B-cell malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. This compound exemplifies a promising therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to eliminate BTK, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.

Introduction to this compound

This compound is a heterobifunctional molecule, meaning it consists of two distinct active domains connected by a chemical linker.[1] One domain is a ligand that selectively binds to Bruton's Tyrosine Kinase (BTK), and the other domain recruits an E3 ubiquitin ligase. Specifically, this compound is synthesized from the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[2][3][4] This design allows this compound to act as a bridge, bringing BTK into close proximity with the CRBN E3 ligase, which is a component of the larger Cullin-RING E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the proteasome.[2][5]

Core Mechanism of Action: The Ubiquitin-Proteasome System

The primary mechanism of action of this compound is the induced degradation of BTK via the ubiquitin-proteasome pathway.[2] This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound first binds to both BTK and the CRBN E3 ligase simultaneously, forming a ternary complex. This is a crucial step for the subsequent ubiquitination of BTK.[5] The formation of this complex is event-driven and allows this compound to function catalytically, as a single molecule of this compound can induce the degradation of multiple BTK proteins.[4]

-

Ubiquitination of BTK: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin (B1169507) chain on BTK.[6][7]

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation.[6] The proteasome unfolds and degrades the tagged BTK into small peptides, effectively eliminating it from the cell.[2][7]

The degradation of BTK by this compound has been experimentally verified. Treatment of Ramos cells with this compound was shown to be blocked by co-treatment with a BTK inhibitor (GDC-0853) or an E3 ligase ligand (iberdomide), demonstrating the necessity of both binding events. Furthermore, pre-treatment with a proteasome inhibitor (bortezomib) or a neddylation inhibitor (MLN-4924), which prevents the activation of the E3 ligase complex, also inhibited BTK degradation, confirming the involvement of the ubiquitin-proteasome pathway.[2]

References

- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

PTD10: A Technical Guide to a Novel BTK Protein Degrader for B-Cell Dysregulation Research

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of PTD10, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This compound offers a promising therapeutic strategy for B-cell malignancies and autoimmune diseases by leveraging the ubiquitin-proteasome system to eliminate BTK, a key player in B-cell receptor signaling.

Core Concepts: BTK and the PROTAC Approach

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[1][2] Its dysregulation is implicated in various B-cell cancers and autoimmune disorders.[2][3] Traditional therapies have focused on inhibiting BTK's kinase activity. However, the emergence of resistance, often through mutations at the inhibitor binding site, necessitates alternative therapeutic strategies.

PROTACs represent a novel modality in drug discovery that induces the degradation of a target protein rather than merely inhibiting it.[4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome. This compound is a BTK-targeting PROTAC that utilizes the selective BTK inhibitor GDC-0853 as the BTK-binding ligand and pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase.[6]

Quantitative Efficacy of this compound

This compound has demonstrated exceptional potency in degrading BTK and inhibiting the growth of B-cell lymphoma cell lines. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| DC50 (Degradation Concentration 50%) | 0.5 nM | Ramos | [7][8] |

| 0.6 nM | JeKo-1 | [7][8] | |

| KD (Binding Affinity to BTK) | 2.28 nM | Not Specified | [7][8] |

Table 1: In Vitro Degradation Potency and Binding Affinity of this compound.

| Cell Line | IC50 (Inhibitory Concentration 50%) | Parent Molecule IC50 (GDC-0853) | Parent Molecule IC50 (Pomalidomide) | Reference |

| TMD8 | 1.4 nM | ~14 nM | >100 nM | |

| Mino | 2.2 nM | ~6.6 nM | ~22 nM |

Table 2: In Vitro Cell Growth Inhibition of this compound.

Mechanism of Action of this compound

This compound effectuates the degradation of BTK through the ubiquitin-proteasome pathway. The process is initiated by the simultaneous binding of this compound to both BTK and the CRBN E3 ligase, forming a ternary complex. This proximity enables the transfer of ubiquitin molecules to BTK. Poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome. Experimental evidence confirms that the degradation of BTK by this compound is blocked by co-treatment with the BTK inhibitor GDC-0853 or the CRBN ligand iberdomide, as well as by the proteasome inhibitor bortezomib (B1684674) and the neddylation inhibitor MLN-4924. This confirms the specific, CRBN- and proteasome-dependent mechanism of action.

Caption: Mechanism of this compound-mediated BTK protein degradation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[3][9] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[10] Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors like NF-κB, which promote B-cell proliferation, survival, and differentiation.[2]

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard molecular and cellular biology techniques.

Western Blotting for BTK Degradation

This assay is used to quantify the reduction in BTK protein levels following treatment with this compound.

Materials:

-

Cell lines (e.g., Ramos, JeKo-1, TMD8)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BTK, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 18-24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein samples, add Laemmli buffer, and separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and survival.

Materials:

-

Cell lines (e.g., TMD8, Mino)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for effects on cell growth.

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Immunoprecipitation (IP) for Ternary Complex Formation

Immunoprecipitation can be used to confirm the interaction between BTK, this compound, and CRBN.

Materials:

-

Cell lysate from cells treated with this compound

-

Primary antibody (e.g., anti-BTK or anti-CRBN)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-BTK) to form an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CRBN and anti-BTK if the IP was performed with an anti-CRBN antibody).

Experimental Workflow Overview

The characterization of this compound typically follows a structured workflow to assess its efficacy and mechanism of action.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly potent and selective BTK protein degrader with significant potential for the treatment of B-cell dysregulated diseases. Its ability to induce the complete removal of the BTK protein offers a distinct advantage over traditional inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic utility of this compound and the broader field of targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]

- 3. protocols.io [protocols.io]

- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]

- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

PTD10: A Technical Guide to a Novel BTK-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTD10 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling. As a heterobifunctional molecule, this compound engages both BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action offers a promising therapeutic strategy for B-cell malignancies by eliminating the entire BTK protein, thereby overcoming limitations of traditional small-molecule inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule composed of three key moieties: a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon. The BTK-binding component is derived from the selective and reversible BTK inhibitor GDC-0853, while the Cereblon-recruiting ligand is based on pomalidomide.

| Property | Value | Reference |

| Molecular Formula | C49H51N11O8 | [1] |

| Molecular Weight | 922.02 g/mol | [1] |

| IUPAC Name | 4-((2-((S)-4-(6-((2'-(7,7-dimethyl-1-oxo-1,3,4,6,7,8-hexahydro-2H-cyclopenta[1][2]pyrrolo[1,2-a]pyrazin-2-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)amino)pyridin-3-yl)-3-methylpiperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | [1] |

| CAS Number | 2642231-19-2 | [1] |

| Appearance | Solid | [3] |

Mechanism of Action

This compound functions as a BTK degrader by hijacking the cell's ubiquitin-proteasome system. The molecule's bifunctional nature allows it to simultaneously bind to BTK and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4][5]

References

Technical Guide: The Role of Regulatory B10 Cells in B-cell Dysregulation

An in-depth analysis of the scientific literature did not yield specific information regarding a molecule or entity referred to as "PTD10" in the context of B-cell dysregulation. It is possible that this is a novel or less-documented research area, or potentially a typographical error.

However, the provided search results contain substantial and relevant information on the closely related and critical topic of regulatory B10 cells and their role in modulating B-cell function and dysregulation. This technical guide will, therefore, focus on the function, signaling pathways, and research methodologies related to B10 cells, a key area of investigation for researchers, scientists, and drug development professionals in immunology.

This guide provides a comprehensive overview of regulatory B10 cells (B10 cells), an IL-10-producing subset of B-lymphocytes that play a crucial role in immune homeostasis and the pathogenesis of autoimmune diseases.

Introduction to B10 Cells

B-lymphocytes are central to humoral immunity, primarily through the production of antibodies. However, specific subsets of B-cells also possess regulatory functions that are critical for maintaining immune tolerance. Among these, B10 cells are a numerically rare but potent population defined by their capacity to produce the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. These cells are instrumental in suppressing inflammatory responses and have been implicated in the context of autoimmune diseases, infections, and cancer[1].

Functionally, B10 cells exert their regulatory effects by producing IL-10, which can inhibit the function of various immune cells, including T-cells and antigen-presenting cells[1]. The dysregulation of B10 cell function or frequency can contribute to the breakdown of self-tolerance and the development of autoimmune conditions.

Quantitative Data on B-cell Subsets in Disease

The following table summarizes quantitative data on the alteration of B-cell subsets, including those with regulatory potential, in the context of severe infectious disease, which can serve as a model for B-cell dysregulation.

| B-cell Subset | Change in Severe COVID-19 Patients | Functional Consequence | Reference |

| Total B-cells | Significant Reduction | Impaired humoral immunity | [2] |

| Memory B-cells | Significant Reduction | Reduced long-term antibody response | [2] |

| Naïve B-cells | Increase | Altered B-cell maturation and response | [2] |

| Regulatory B-cells (CD24hiCD38hi) | Reduced Frequency | Impaired IL-10 production, loss of suppression | [2] |

Signaling Pathways in B-cell Activation and Regulation

The function of B10 cells and B-cells, in general, is tightly controlled by a complex network of signaling pathways. The B-cell receptor (BCR) is a key initiator of these cascades.

Upon antigen binding, the BCR initiates a signaling cascade that determines the B-cell's fate, including proliferation, differentiation, or apoptosis[3][4]. Key components of this pathway include Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and Phosphoinositide 3-kinase (PI3K)[3][5].

Toll-like receptors (TLRs) are crucial for the innate immune recognition of pathogens and play a significant role in B10 cell activation and expansion[6]. For instance, TLR9 stimulation by CpG oligodeoxynucleotides can promote the in vitro expansion of B10 cells[6].

Experimental Protocols

Detailed methodologies are essential for the reproducible study of B10 cells. Below are outlines of key experimental protocols.

This protocol is adapted from methodologies aimed at expanding regulatory B-cell populations for therapeutic applications[6].

-

Isolation of B-cells:

-

Obtain peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

-

-

Cell Culture and Stimulation:

-

Culture isolated B-cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Stimulate the B-cells with a TLR9 agonist, such as CpG oligodeoxynucleotide (ODN) 2006 (1 µg/mL), to induce proliferation and IL-10 production.

-

Co-stimulation with a CD40 agonist, such as soluble CD40L (1 µg/mL), can further enhance B10 cell expansion[1].

-

-

Incubation and Analysis:

-

Incubate the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Assess B10 cell frequency and function using flow cytometry for IL-10 expression and ELISA for secreted IL-10 in the supernatant.

-

This protocol allows for the quantitative analysis of intracellular signaling events in B-cells following stimulation[7].

-

B-cell Stimulation:

-

Prepare isolated B-cells at a concentration of 2 x 106 cells/mL in pre-warmed culture medium.

-

Stimulate the cells with an activating agent, such as anti-IgM F(ab')2 fragments (10 µg/mL), for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

-

Fixation and Permeabilization:

-

Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., 90% methanol) and incubating on ice for 30 minutes.

-

-

Intracellular Staining:

-

Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorescently-conjugated antibodies specific for phosphorylated signaling proteins, such as phospho-BTK (Y551), phospho-SYK (Y525/526), or phospho-AKT (S473), for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the geometric mean fluorescence intensity (gMFI) of the phospho-specific antibodies to quantify the level of protein phosphorylation at different time points.

-

Logical Workflow for Investigating B10 Cell Function

The following diagram illustrates a typical workflow for investigating the role of B10 cells in a disease model.

Conclusion

Regulatory B10 cells are critical modulators of the immune response, and their dysregulation is implicated in various pathological conditions. Understanding the signaling pathways that govern their function and developing robust protocols for their study are essential for harnessing their therapeutic potential. Further research into B10 cells holds promise for the development of novel cell-based therapies for autoimmune diseases and other inflammatory disorders.

References

- 1. Regulatory B10 cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Coinhibitory Receptors in B Cell Dysregulation in SARS-CoV-2-Infected Individuals with Severe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B cell development: transcriptional regulation and immunological mechanisms in homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. B-cell signal transduction: tyrosine phosphorylation, kinase activity, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of PTD10: A Technical Guide to a Novel BTK-Degrading PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the discovery and development of PTD10, a highly potent and selective PROTAC designed to degrade Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. This compound represents a significant advancement over previous BTK-targeting PROTACs, demonstrating enhanced selectivity and cellular efficacy.

Core Components and Mechanism of Action

This compound is meticulously engineered, comprising three key components: a high-affinity ligand for the target protein (BTK), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker that optimally positions the two for inducing protein degradation.

-

Target Ligand: this compound utilizes GDC-0853, a potent and selective non-covalent inhibitor of BTK.[1]

-

E3 Ligase Ligand: The CRBN E3 ligase is recruited by a pomalidomide (B1683931) moiety.[1]

-

Linker: A thoughtfully designed linker connects the BTK and CRBN ligands, facilitating the formation of a productive ternary complex.

The mechanism of action of this compound follows the canonical PROTAC pathway. By bringing BTK and CRBN into close proximity, this compound induces the ubiquitination of BTK. This polyubiquitin (B1169507) tag marks BTK for recognition and subsequent degradation by the 26S proteasome, leading to a reduction in total BTK protein levels and a downstream blockade of B-cell receptor (BCR) signaling.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its constituent components, providing a comparative view of its potency and efficacy.

| Compound | DC50 (nM) in Ramos Cells | DC50 (nM) in JeKo-1 Cells | KD (nM) |

| This compound | 0.5 | 0.6 | 2.28 |

| Cell Line | This compound IC50 (nM) | GDC-0853 IC50 (nM) | Pomalidomide IC50 (nM) |

| TMD8 | 1.4 | 14 | >10,000 |

| Mino | 2.2 | 6.8 | 23 |

| Compound | BTK Engagement IC50 (nM) | CRBN Engagement IC50 (nM) |

| This compound | 65 | 780 |

| GDC-0853 | 8 | - |

| Pomalidomide | - | 830 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the modification of the GDC-0853 and pomalidomide moieties to incorporate a linker attachment point, followed by their conjugation. The detailed synthesis is described in the supplementary information of Li et al., J. Med. Chem. 2023.[1]

Figure 2: General Synthetic Workflow for this compound.

BTK Degradation Assay (Western Blot)

-

Cell Culture and Treatment: Seed Ramos or JeKo-1 cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound for 24 hours.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against BTK overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

Figure 3: Western Blot Experimental Workflow.

Cell Viability Assay

-

Cell Seeding: Seed TMD8 or Mino cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, GDC-0853, or pomalidomide for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds of interest for the desired time.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence, which is directly proportional to the amount of caspase-3 and -7 activity.

Signaling Pathway Context

This compound's degradation of BTK effectively shuts down the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.

Figure 4: BTK Signaling Pathway and this compound Intervention.

Conclusion

This compound stands out as a highly effective and selective BTK-degrading PROTAC. Its development, based on a potent and selective BTK inhibitor and a well-characterized E3 ligase ligand, has resulted in a molecule with superior cellular efficacy compared to its parent compounds and other reported BTK PROTACs. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further investigation and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Composition and Mechanism of PTD10, a BTK-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PTD10, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). Contrary to potential misconceptions, this compound is not an E3 ligase itself but rather a heterobifunctional molecule that hijacks the cellular ubiquitin-proteasome system by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the BTK protein, leading to its targeted degradation. This guide details the composition of this compound, including its target-binding ligand, E3 ligase ligand, and linker, and provides relevant quantitative data, experimental methodologies, and pathway visualizations.

Core Components of the this compound PROTAC

This compound is meticulously assembled from three key chemical moieties: a warhead that binds to the target protein (BTK), a ligand that recruits an E3 ligase (CRBN), and a chemical linker that tethers the two.

-

Target-Binding Ligand: GDC-0853 (Fenebrutinib) this compound utilizes GDC-0853, a potent and selective non-covalent inhibitor of BTK.[1] GDC-0853 binds to the ATP-binding site of BTK, effectively targeting it for proximity-induced degradation.[2]

-

E3 Ligase Ligand: Pomalidomide (B1683931) To engage the ubiquitin-proteasome system, this compound incorporates pomalidomide. Pomalidomide is a well-characterized immunomodulatory imide drug (IMiD) that binds to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3] This interaction recruits the enzymatic machinery necessary for the ubiquitination of the target protein.

-

Linker Composition The BTK-binding and CRBN-binding moieties of this compound are connected by a specific linker. Analysis of the this compound chemical structure reveals a linker composed of a piperazine (B1678402) core attached to an alkyl chain, which is then connected to the pomalidomide ligand via an amide bond. The strategic design of this linker is crucial for optimizing the formation and stability of the ternary complex (BTK-PTD10-CRBN), which is a prerequisite for efficient protein degradation.

Quantitative Data and Performance Metrics

The efficacy of this compound and its constituent ligands has been quantified through various biochemical and cellular assays. The following tables summarize key performance metrics.

Table 1: Ligand Binding Affinities

| Ligand | Target | Assay Type | Binding Affinity | Reference |

| GDC-0853 (Fenebrutinib) | BTK (Wild-Type) | Biochemical Kinase Assay | Ki: 0.91 nM | [4][5] |

| Pomalidomide | CRBN-DDB1 Complex | Competitive Titration | Ki: 156.60 nM | [6] |

| Pomalidomide | CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [7] |

Table 2: this compound Degradation Potency and Binding Affinity

| Metric | Cell Line / Assay | Value | Reference |

| DC50 (BTK Degradation) | Ramos Cells | 0.5 nM | [8] |

| DC50 (BTK Degradation) | JeKo-1 Cells | 0.6 nM | [8] |

| Kd (Binding Affinity) | Not Specified | 2.28 nM | [8] |

Signaling Pathways and Mechanism of Action

This compound targets BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[9][10] Dysregulation of this pathway is implicated in various B-cell malignancies. The diagrams below illustrate the BCR signaling pathway and the mechanism of action of this compound.

Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.

Caption: this compound facilitates the formation of a ternary complex, leading to BTK ubiquitination and degradation.

Experimental Protocols

The characterization of PROTACs like this compound involves a series of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This protocol is designed to determine the DC50 of this compound by quantifying BTK protein levels in treated cells.

Materials:

-

Cell line (e.g., Ramos, JeKo-1)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)

-

HRP-conjugated secondary antibody (e.g., 1:2000 dilution)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane) and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BTK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize to the loading control. Plot the percentage of remaining BTK protein against the this compound concentration to determine the DC50 value.

SPR can be used to measure the binding kinetics and affinity of the individual ligands to their respective targets.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 for amine coupling, or NTA for His-tagged proteins)

-

Recombinant human BTK or CRBN-DDB1 complex

-

GDC-0853 or Pomalidomide

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for CM5 chip: EDC, NHS, ethanolamine)

General Procedure (for Pomalidomide binding to CRBN):

-

Protein Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface (e.g., via amine coupling to a CM5 chip).

-

Analyte Preparation: Prepare a series of concentrations of pomalidomide in running buffer.

-

Binding Analysis: Inject the pomalidomide solutions over the immobilized CRBN surface at a constant flow rate.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer).

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human CRBN-DDB1 complex

-

Pomalidomide

-

Dialysis buffer (e.g., PBS or HEPES)

Procedure:

-

Sample Preparation: Dialyze the protein and dissolve the ligand in the same buffer to minimize heats of dilution.

-

ITC Experiment:

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while measuring the heat evolved or absorbed.

-

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a PROTAC like this compound.

Caption: A generalized workflow for the development and evaluation of PROTAC degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. benchchem.com [benchchem.com]

- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

In-Vitro Characterization of BTK PROTAC PTD10: A Technical Guide

This document provides an in-depth technical overview of the in-vitro characterization of PTD10, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK). This compound is a heterobifunctional molecule constructed from the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Core Concepts: PROTAC Mechanism of Action

PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[6][7] A PROTAC molecule, such as this compound, acts as a bridge to form a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (Cereblon).[1][8] This proximity induces the E3 ligase to tag the target protein with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9][10]

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. condrug.com [condrug.com]

Pro-Apoptotic Peptide-10 (PAP-10): A Technical Overview of its Role in Caspase-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a critical physiological process, and its dysregulation is a hallmark of cancer. The caspase family of proteases are central regulators of apoptosis.[1] This document provides a technical guide on the mechanism of action of a novel investigational agent, Pro-Apoptotic Peptide-10 (PAP-10), with a specific focus on its effects on the caspase-dependent apoptotic pathway. We will detail its proposed mechanism, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and workflows.

Introduction to Caspase-Dependent Apoptosis

Apoptosis is an evolutionarily conserved and tightly regulated process of cell suicide. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2]

-

The Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[2]

-

The Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor withdrawal, this pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4] Upon activation, pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[3]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[5] Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[1][6]

Proposed Mechanism of Action of PAP-10

PAP-10 is a synthetic peptide designed to selectively induce apoptosis in cancer cells. Its proposed mechanism of action is centered on the intrinsic apoptotic pathway. It is hypothesized that PAP-10 mimics the action of BH3-only proteins, a subclass of the Bcl-2 family that can neutralize anti-apoptotic Bcl-2 proteins.[7] By binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, PAP-10 is thought to unleash the pro-apoptotic activity of Bax and Bak, leading to MOMP, cytochrome c release, and subsequent caspase activation.

Below is a diagram illustrating the proposed signaling pathway for PAP-10.

Quantitative Data Summary

The pro-apoptotic activity of PAP-10 has been evaluated in various cancer cell lines. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of PAP-10

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| HeLa | Cervical Cancer | 18.9 |

| Jurkat | T-cell Leukemia | 9.8 |

Table 2: Induction of Apoptosis by PAP-10 (20 µM, 24h)

| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | 35.6% | 12.3% |

| A549 | 28.9% | 9.8% |

| Jurkat | 45.2% | 18.5% |

Table 3: Caspase Activation by PAP-10 (20 µM, 12h)

| Cell Line | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| MCF-7 | 4.8 | 3.5 |

| Jurkat | 6.2 | 4.9 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of PAP-10.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of PAP-10 (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with PAP-10 at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

-

Data Interpretation:

Caspase Activity Assay (Luminometric)

-

Cell Lysis: Treat cells with PAP-10, then lyse the cells to release cellular contents, including caspases.

-

Substrate Addition: Add a luminogenic caspase-3/7 or caspase-9 substrate to the cell lysate. The substrate contains a specific peptide sequence that is cleaved by the active caspase.

-

Luminescence Measurement: Upon cleavage of the substrate by the active caspase, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity. Measure the luminescence using a luminometer.

-

Data Normalization: Normalize the caspase activity to the total protein concentration in each sample.

Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Extract total protein from PAP-10-treated and control cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical experimental workflow for evaluating a pro-apoptotic compound like PAP-10.

Logical Relationships in the Caspase-Dependent Apoptotic Pathway

The decision to undergo apoptosis is governed by a complex interplay of pro- and anti-apoptotic signals. The logical relationship between key components can be visualized as a series of checkpoints and amplification loops.

Conclusion and Future Directions

The preclinical data strongly suggest that PAP-10 is a potent inducer of caspase-dependent apoptosis, primarily through the intrinsic mitochondrial pathway. Its ability to modulate the Bcl-2 family of proteins makes it a promising candidate for further development as an anti-cancer therapeutic. Future studies will focus on in vivo efficacy, safety profiling, and the identification of predictive biomarkers to identify patient populations most likely to respond to PAP-10 treatment. The methodologies and pathways described herein provide a robust framework for the continued investigation of PAP-10 and other novel apoptosis-inducing agents.

References

- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 5. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Caspase-dependent cleavage of signaling proteins during apoptosis. A turn-off mechanism for anti-apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PTD10: A Technical Guide for Researchers in B-Cell Malignancies

December 15, 2025

Executive Summary

B-cell malignancies, a diverse group of cancers affecting B lymphocytes, represent a significant area of oncology research. A key signaling pathway implicated in the pathogenesis of many B-cell cancers is the B-cell receptor (BCR) pathway, with Bruton's tyrosine kinase (BTK) being a critical downstream effector. While BTK inhibitors have shown considerable clinical success, the emergence of resistance necessitates the development of novel therapeutic strategies. This technical guide provides an in-depth overview of PTD10, a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK. This compound represents a promising next-generation therapeutic approach for B-cell malignancies by not only inhibiting but eliminating the BTK protein.

This document is intended for researchers, scientists, and drug development professionals. It details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Therapeutic Rationale

This compound is a heterobifunctional PROTAC that is composed of a ligand for BTK, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, this compound is designed based on the selective BTK inhibitor GDC-0853 and the cereblon (CRBN) E3 ligase ligand pomalidomide.[1][2] The rationale behind this design is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively target and eliminate the BTK protein, rather than just inhibiting its enzymatic activity.[1] This approach offers several potential advantages over traditional inhibitors, including the ability to overcome resistance mechanisms associated with BTK mutations and to address the scaffolding functions of the BTK protein.[3]

The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway.[1][2] This pathway is essential for the survival, activation, proliferation, and differentiation of B-cells.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[1] Therefore, BTK is a well-validated therapeutic target in these diseases.[1]

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase.[1] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[1] The degradation of BTK disrupts the downstream signaling cascade, ultimately leading to the inhibition of cell growth and the induction of apoptosis in BTK-dependent cancer cells.[1][2]

Caption: Mechanism of action of this compound in inducing BTK degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies, comparing its performance to its parent molecules and other BTK PROTACs.

Table 1: BTK Degradation Potency of this compound

| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| This compound | Ramos | 0.5 | >95 |

| This compound | JeKo-1 | 0.6 | >95 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data sourced from Li, Y., et al. (2023).[1][2]

Table 2: Inhibition of Cell Growth by this compound

| Compound | Cell Line | IC₅₀ (nM) |

| This compound | TMD8 | 1.4 |

| This compound | Mino | 2.2 |

| GDC-0853 | TMD8 | 14 |

| GDC-0853 | Mino | 6.6 |

| Pomalidomide | TMD8 | >1000 |

| Pomalidomide | Mino | 22 |

| DD-03-171 | TMD8 | 10.3 |

| DD-03-171 | Mino | 15.6 |

| MT-802 | TMD8 | 2.5 |

| MT-802 | Mino | 4.1 |

| P13I | TMD8 | 3.9 |

| P13I | Mino | 5.8 |

IC₅₀: Half-maximal inhibitory concentration. Data sourced from Li, Y., et al. (2023).[1]

Table 3: Target Engagement of this compound and Parent Molecules

| Compound | Target | IC₅₀ (nM) |

| This compound | BTK | 8.8 |

| This compound | CRBN | 230 |

| GDC-0853 | BTK | 1.1 |

| Pomalidomide | CRBN | 210 |

IC₅₀ values were determined by a NanoBRET target engagement assay.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard laboratory procedures and the methods described in the primary literature on this compound.[1][2]

Western Blotting for BTK Degradation

This protocol is used to visualize and quantify the degradation of BTK protein following treatment with this compound.

Materials:

-

B-cell lymphoma cell lines (e.g., Ramos, JeKo-1)

-

This compound and control compounds (e.g., GDC-0853, pomalidomide, DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or control compounds for a specified duration (e.g., 17 hours).[2]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.

Caption: Experimental workflow for Western Blotting.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, Mino)

-

This compound and control compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

B-cell lymphoma cell lines

-

This compound and control compounds

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or control compounds for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Caption: Workflow for apoptosis analysis by flow cytometry.

Label-Free Proteomics for Selectivity Profiling

This advanced technique is used to assess the selectivity of this compound by quantifying changes in the abundance of a wide range of proteins in the cell.

Materials:

-

B-cell lymphoma cell lines

-

This compound and control compounds (e.g., ibrutinib-based PROTAC P13I)

-

Lysis buffer with protease and phosphatase inhibitors

-

Reagents for protein digestion (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Sample Preparation: Treat cells with this compound or a control PROTAC. Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

-

Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control-treated cells to identify off-target effects. The study on this compound demonstrated its high selectivity, as it did not significantly affect the abundance of other kinases, unlike the ibrutinib-based PROTAC P13I which showed degradation of off-target kinases like CSK and FRK.[1]

Signaling Pathways

This compound primarily impacts the B-cell receptor (BCR) signaling pathway through the degradation of BTK.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the BCR, leading to the activation of a series of downstream kinases, including LYN, SYK, and BTK.[1] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, promoting B-cell survival and proliferation.[1]

Caption: Simplified BCR signaling pathway and the point of intervention by this compound.

Conclusion

This compound is a highly potent and selective BTK degrader that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of B-cell malignancies.[1][2] Its mechanism of action, which involves the complete removal of the BTK protein, offers a promising strategy to overcome the limitations of traditional BTK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and the broader field of targeted protein degradation in B-cell cancers. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.

References

- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

PTD10 Protocol for BTK Degradation in Ramos Cells: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in B-cell malignancies.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] PTD10 is a highly potent and selective PROTAC that targets BTK for degradation.[5][6] Composed of a ligand for BTK and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BTK, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.[3][5][7]

These application notes provide detailed protocols for utilizing this compound to induce BTK degradation in Ramos cells, a human Burkitt's lymphoma cell line commonly used in B-cell signaling research.

Quantitative Data Summary

The efficacy of this compound in inducing BTK degradation in Ramos cells has been quantitatively determined. The key metrics are summarized in the table below for easy comparison.

| Parameter | Cell Line | Value | Reference |

| DC50 | Ramos | 0.5 ± 0.2 nM | [7] |

| Maximum Degradation (Dmax) | Ramos | >95% | [7] |

| Treatment Time for DC50 Determination | Ramos | 17 hours | [7] |

| Binding Affinity (KD) | Not specified for cell line | 2.28 nM | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams have been generated.

Caption: this compound-mediated BTK degradation pathway.

Caption: Experimental workflow for this compound-mediated BTK degradation.

Experimental Protocols

The following are detailed protocols for the key experiments involved in assessing this compound-mediated BTK degradation in Ramos cells.

Protocol 1: Ramos Cell Culture

-

Cell Line: Ramos (human Burkitt's lymphoma) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging:

Protocol 2: this compound Treatment for BTK Degradation

-

Cell Seeding: Seed Ramos cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 105 cells/mL).

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 3000 nM to 0.15 nM in 3-fold dilutions).[7]

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Cell Treatment: Add the diluted this compound and vehicle control to the appropriate wells.

-

Incubation: Incubate the cells for 17 hours at 37°C in a 5% CO2 incubator to assess BTK degradation.[7]

Protocol 3: Cell Lysis and Protein Quantification

-

Cell Harvesting: After incubation, transfer the cell suspension to centrifuge tubes.

-

Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis:

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Protein Quantification:

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Protocol 4: Western Blot Analysis for BTK Levels

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (e.g., anti-BTK antibody) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BTK band intensity to the corresponding loading control band intensity. The percentage of BTK degradation can be calculated relative to the vehicle-treated control.

Protocol 5: Apoptosis Assay (Optional)

As this compound has been shown to induce apoptosis, this can be assessed using various methods.[5]

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat Ramos cells with this compound as described in Protocol 2.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Caspase Activity Assay:

-

Treat cells with this compound.

-

Lyse the cells and measure the activity of caspases (e.g., caspase-3, -7, -9) using a commercially available colorimetric or fluorometric assay kit. An increase in caspase activity is indicative of apoptosis.

-

Mechanism of Action Studies

To confirm that the observed BTK degradation is mediated by the proteasome and requires the formation of the ternary complex, the following control experiments can be performed:

-

Proteasome Inhibition: Pre-treat Ramos cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 2 hours before adding this compound.[7] Proteasome inhibition should block this compound-induced BTK degradation.

-

Competitive Inhibition: Co-treat Ramos cells with this compound and an excess of a BTK inhibitor (that binds to the same site as the this compound warhead) or a ligand for CRBN (e.g., pomalidomide).[7] This should prevent the formation of the ternary complex and rescue BTK from degradation.

By following these detailed protocols, researchers can effectively utilize this compound to study the degradation of BTK in Ramos cells and investigate the downstream functional consequences.

References

- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubigene.us [ubigene.us]

- 9. benchchem.com [benchchem.com]

PTD10 solubility and preparation for experiments

Application Notes and Protocols for PTD10

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly potent, selective, and cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for various B-cell malignancies and autoimmune diseases.[2] this compound functions by linking BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This event-driven pharmacology results in potent inhibition of cell growth and induction of apoptosis in sensitive cell lines.[1][2] These notes provide detailed protocols for the solubilization, preparation, and application of this compound in common experimental settings.

This compound Physicochemical Properties and Storage

This compound is typically supplied as a light yellow to yellow solid powder.[1] Proper storage is crucial to maintain its stability and activity.

| Form | Storage Temperature | Duration |

| Lyophilized Powder | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent (Stock) | -80°C | Up to 6 months |

| -20°C | Up to 1 month | |

| Data sourced from MedchemExpress.[1] |

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

This compound Solubility and Stock Solution Preparation

The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). Due to its hygroscopic nature, using a fresh, high-purity supply of DMSO is critical for achieving maximum solubility.[1]

Solubility Data

| Solvent | Concentration | Molarity | Notes |

| DMSO | 50 mg/mL | 54.23 mM | Ultrasonic treatment may be required.[1] |

Protocol: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound lyophilized powder

-

Anhydrous, high-purity DMSO[1]

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Pre-analysis: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

-

Solvent Addition: Aseptically add the calculated volume of DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 922.00 g/mol ), add 108.5 µL of DMSO.[1][3]

-

Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1]

-

Verification: Visually inspect the solution to ensure it is clear and free of precipitates.[4]

-

Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1]

Stock Solution Preparation Table (for 1 mg of this compound)

| Target Concentration | Volume of DMSO to Add |

| 1 mM | 1.0846 mL |

| 5 mM | 0.2169 mL |

| 10 mM | 0.1085 mL |

| Calculations based on a molecular weight of 922.00 g/mol .[1] |

Signaling Pathway

This compound targets BTK, a non-receptor tyrosine kinase essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, survival, and differentiation.[2] By inducing BTK degradation, this compound effectively shuts down this pathway, leading to apoptosis.[1]

Caption: this compound hijacks the ubiquitin-proteasome system to degrade BTK.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments. Researchers should optimize concentrations and time points for their specific cell lines or animal models.

Protocol: In Vitro Cell-Based Assay for BTK Degradation

This protocol details a Western Blot experiment to confirm this compound-mediated BTK degradation in a sensitive cell line (e.g., TMD8, Ramos, JeKo-1).[1][2]

Materials:

-

TMD8 or other appropriate B-cell lymphoma cell line

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

6-well tissue culture plates

-

RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence reagent and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 0.5 x 10^6 cells/mL) and culture overnight.

-